N-allyl-2-(4-nitrophenyl)acetamide
Description
N-Allyl-2-(4-nitrophenyl)acetamide is an acetamide derivative featuring an allyl group (-CH₂CH=CH₂) and a 4-nitrophenyl substituent. This compound belongs to a broader class of N-substituted acetamides, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The nitro group at the para position of the phenyl ring imparts electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the allyl group may enhance molecular flexibility or serve as a synthetic handle for further functionalization .
Properties
IUPAC Name |
2-(4-nitrophenyl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-7-12-11(14)8-9-3-5-10(6-4-9)13(15)16/h2-6H,1,7-8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAUADSVKMZIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison of N-allyl-2-(4-nitrophenyl)acetamide with structurally related acetamide derivatives, emphasizing molecular features, physicochemical properties, and applications.
Structural Analogues and Substitution Patterns
Table 1: Key Structural Analogues of N-Allyl-2-(4-Nitrophenyl)Acetamide
Key Comparative Analysis
Substituent Effects on Reactivity and Bioactivity
- Allyl vs. Phenethyl Groups : The allyl group introduces unsaturation, which may improve conformational flexibility compared to the saturated phenethyl chain in N-(4-nitrophenethyl)acetamide. This flexibility could influence pharmacokinetic properties or synthetic derivatization pathways .
- Heterocyclic Modifications : Compounds like those in incorporate pyrimidinyl and thiazolyl moieties, enabling π-π stacking and hydrogen bonding for antimicrobial applications. In contrast, simpler acetamides (e.g., ) rely on nitro and hydroxy groups for intermolecular interactions .
Physicochemical Properties
- Melting Points : Heterocyclic derivatives (e.g., ) exhibit higher melting points (150–178°C) due to rigid structures and intermolecular forces, while simpler acetamides (e.g., ) melt at lower temperatures (~196°C decomposition) .
- Solubility: The methylsulfonyl group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide enhances polarity and aqueous solubility compared to non-sulfonylated analogs .
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